Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
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Overview
Description
Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine class. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anxiolytic and sedative drugs. Its unique structure combines the benzamide and benzodiazepine moieties, which contribute to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced by reacting the benzodiazepine intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazepine ring using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential as an anxiolytic and sedative agent.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which are involved in the modulation of neuronal excitability.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzamide and benzodiazepine moieties makes it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
83736-55-4 |
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Molecular Formula |
C25H26ClN3O2 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-methoxy-N-[(1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H25N3O2.ClH/c1-28-20(17-27-25(29)19-12-14-21(30-2)15-13-19)16-26-24(18-8-4-3-5-9-18)22-10-6-7-11-23(22)28;/h3-15,20H,16-17H2,1-2H3,(H,27,29);1H |
InChI Key |
XNVAWHMMRZAJGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC.Cl |
Origin of Product |
United States |
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